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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorophenol

Cat. No.: B165674

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-
dichlorophenol, a halogenated aromatic compound of interest in various fields of chemical
research and development. Due to the limited availability of experimental spectral data for the
parent compound, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data,
alongside experimental Infrared (IR) and Mass Spectrometry (MS) data for its trimethylsilyl
(TMS) derivative. This information is supplemented with experimental data for the structurally
analogous compound, 2,4,6-trichlorophenol, to provide a valuable comparative reference.

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data

As experimental NMR data for 4-Bromo-2,6-dichlorophenol is not readily available in public
spectral databases, predicted values are presented below. These predictions are based on
computational models and analysis of structurally similar compounds. For comparative
purposes, experimental data for 2,4,6-trichlorophenol is also provided.

Table 1: Predicted *H NMR Spectral Data for 4-Bromo-2,6-dichlorophenol and Experimental
Data for 2,4,6-Trichlorophenol
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Predicted/Experimental

Compound Proton Assignment . .
Chemical Shift (6, ppm)
4-Bromo-2,6-dichlorophenol Ar-H ~7.5
OH ~6.0
2,4,6-Trichlorophenol Ar-H 7.27
OH 5.88

Table 2: Predicted 13C NMR Spectral Data for 4-Bromo-2,6-dichlorophenol and Experimental

Data for 2,4,6-Trichlorophenol

Predicted/Experimental

Compound Carbon Assignment . )
Chemical Shift (6, ppm)

4-Bromo-2,6-dichlorophenol C-OH ~150

C-Cl ~125

C-Br ~115

C-H ~130

2,4,6-Trichlorophenol C-OH 147.9

C-Cl (ortho) 125.7

C-Cl (para) 1245

C-H 129.5

Infrared (IR) and Mass Spectrometry (MS) Spectral
Data of 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl

ether

The following sections present the experimental IR and MS data for the trimethylsilyl (TMS)
ether derivative of 4-Bromo-2,6-dichlorophenol. The silylation of the hydroxyl group is a
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common practice to increase the volatility and thermal stability of phenolic compounds for
techniques like gas chromatography-mass spectrometry (GC-MS).

Table 3: Infrared (IR) Spectral Data for 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl ether

Wavenumber (cm~?) Interpretation

2960 C-H stretch (in Si-CHs3)

1470 Aromatic C=C stretch

1250 Si-CHs symmetric deformation
950 Si-O-C stretch

850 C-H out-of-plane bend (aromatic)
750 C-Cl stretch

650 C-Br stretch

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2,6-dichlorophenol, O-trimethylsilyl
ether[1]

m/z Interpretation
314/316/318 [M]* (Molecular ion)
299/301/303 [M-CHs]*

73 [Si(CH3)s]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the phenol is dissolved in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal reference standard (& = 0.0 ppm).
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Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer (e.g.,
400 MHz or higher). For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is typically used to
simplify the spectrum and enhance sensitivity, requiring a larger number of scans due to the
low natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground with
dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for the
TMS-ether derivative, which may be a liquid, a thin film can be cast onto a salt plate (e.g., NaCl
or KBr).

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. A background
spectrum of the empty sample holder (or clean salt plate) is first collected and automatically
subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared
range (e.g., 4000-400 cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: To analyze the phenol by GC-MS, it is often derivatized
to increase its volatility. A common method is silylation, where the phenol is reacted with a
silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl
ether.

Data Acquisition: The derivatized sample is injected into a gas chromatograph, where it is
vaporized and separated on a capillary column. The separated components then enter the
mass spectrometer. In electron ionization (El) mode, the molecules are fragmented by a high-
energy electron beam. The resulting charged fragments are separated by their mass-to-charge
ratio (m/z) and detected, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a substituted phenol like 4-Bromo-2,6-dichlorophenol.
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Spectral Analysis Workflow for 4-Bromo-2,6-dichlorophenol
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Spectral Analysis Workflow

This guide provides a foundational understanding of the spectral characteristics of 4-Bromo-
2,6-dichlorophenol. While experimental NMR data for the parent compound remains to be
reported in publicly accessible databases, the provided predicted data and comparative
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analysis with a structural analog offer valuable insights for researchers. The experimental data
for the silylated derivative further aids in the characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b165674?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/3B0BDxslNYe
https://www.benchchem.com/product/b165674#4-bromo-2-6-dichlorophenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b165674#4-bromo-2-6-dichlorophenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b165674#4-bromo-2-6-dichlorophenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b165674#4-bromo-2-6-dichlorophenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

